molecular formula C20H15Cl2NO6S B300880 (2-Chloro-4-{[3-(2-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid

(2-Chloro-4-{[3-(2-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid

货号 B300880
分子量: 468.3 g/mol
InChI 键: DTYDFOTZMMCTNQ-PXNMLYILSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2-Chloro-4-{[3-(2-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid, also known as COTI-2, is a small molecule compound that has been developed as a potential anticancer agent. It is a member of the thiazolidinedione family of compounds, which are known for their antidiabetic properties. COTI-2 has shown promise in preclinical studies as a potent inhibitor of mutant p53 proteins, which are commonly found in many types of cancer.

作用机制

(2-Chloro-4-{[3-(2-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid works by binding to and stabilizing mutant p53 proteins, preventing their degradation and promoting their reactivation. This leads to the restoration of normal p53 function, which in turn leads to cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the growth and survival of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. These include the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of tumor growth and metastasis, and the reduction of cancer stem cell populations. This compound has also been shown to have minimal toxicity in normal cells and tissues, suggesting that it may have a favorable safety profile in humans.

实验室实验的优点和局限性

One of the main advantages of (2-Chloro-4-{[3-(2-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid as a research tool is its specificity for mutant p53 proteins. This allows researchers to selectively target cancer cells that harbor mutant p53 proteins, while sparing normal cells that express wild-type p53. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

未来方向

There are several potential future directions for the development and application of (2-Chloro-4-{[3-(2-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid. These include:
1. Clinical trials in humans to evaluate the safety and efficacy of this compound as a cancer therapy.
2. Further preclinical studies to investigate the mechanisms of action of this compound and its effects on tumor microenvironments.
3. Development of novel formulations and delivery strategies to improve the solubility and bioavailability of this compound.
4. Combination studies with other anticancer agents to evaluate the potential synergistic effects of this compound.
5. Studies to investigate the potential use of this compound as a diagnostic tool for the detection of mutant p53 proteins in cancer patients.
In conclusion, this compound is a promising small molecule compound that has shown potential as a potent inhibitor of mutant p53 proteins in preclinical studies. Further research is needed to fully understand its mechanisms of action, safety profile, and potential therapeutic applications.

合成方法

(2-Chloro-4-{[3-(2-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid can be synthesized through a multistep process involving the reaction of various starting materials. The synthesis typically involves the use of organic solvents and reagents, and requires specialized equipment and expertise. The exact details of the synthesis method are proprietary information and are not publicly available.

科学研究应用

(2-Chloro-4-{[3-(2-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. These studies have demonstrated that this compound is a potent inhibitor of mutant p53 proteins, which are commonly found in many types of cancer. Mutant p53 proteins are known to promote tumor growth and survival, and are associated with poor prognosis and resistance to chemotherapy.

属性

分子式

C20H15Cl2NO6S

分子量

468.3 g/mol

IUPAC 名称

2-[2-chloro-4-[(Z)-[3-[(2-chlorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-6-methoxyphenoxy]acetic acid

InChI

InChI=1S/C20H15Cl2NO6S/c1-28-15-7-11(6-14(22)18(15)29-10-17(24)25)8-16-19(26)23(20(27)30-16)9-12-4-2-3-5-13(12)21/h2-8H,9-10H2,1H3,(H,24,25)/b16-8-

InChI 键

DTYDFOTZMMCTNQ-PXNMLYILSA-N

手性 SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl)Cl)OCC(=O)O

SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl)Cl)OCC(=O)O

规范 SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl)Cl)OCC(=O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。